molecular formula C4H5ClO B1601371 2-Chlorocyclobutan-1-one CAS No. 20686-67-3

2-Chlorocyclobutan-1-one

Cat. No.: B1601371
CAS No.: 20686-67-3
M. Wt: 104.53 g/mol
InChI Key: CGHOAAYJDWPGRG-UHFFFAOYSA-N
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Description

2-Chlorocyclobutan-1-one is an organic compound with the molecular formula C₄H₅ClO It is a chlorinated derivative of cyclobutanone, featuring a four-membered cyclobutane ring with a chlorine atom attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocyclobutan-1-one can be synthesized through several methods. One common approach involves the chlorination of cyclobutanone. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the cyclobutane ring.

Another method involves the use of halogenating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom into the cyclobutanone structure. These reactions are usually performed in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-chlorination and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the chlorination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclobutan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups. This reaction typically occurs under basic conditions and results in the formation of substituted cyclobutanones.

    Reduction: The carbonyl group in this compound can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction produces 2-chlorocyclobutan-1-ol.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted cyclobutanones with various functional groups.

    Reduction: 2-Chlorocyclobutan-1-ol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chlorocyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various cyclobutane derivatives.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: While not widely used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial applications.

Comparison with Similar Compounds

2-Chlorocyclobutan-1-one can be compared with other chlorinated cyclobutanones and cyclobutanone derivatives:

    2-Bromocyclobutan-1-one: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity due to the larger atomic size and lower electronegativity of bromine.

    Cyclobutanone: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions. It serves as a simpler precursor in organic synthesis.

    2-Chlorocyclopentanone: A five-membered ring analog with different ring strain and reactivity. It undergoes similar types of reactions but with variations in reaction conditions and products.

Properties

IUPAC Name

2-chlorocyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-3-1-2-4(3)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHOAAYJDWPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504427
Record name 2-Chlorocyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20686-67-3
Record name 2-Chlorocyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20686-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorocyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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